molecular formula C24H27ClN2O3 B13775970 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium CAS No. 71548-90-8

2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium

Cat. No.: B13775970
CAS No.: 71548-90-8
M. Wt: 426.9 g/mol
InChI Key: IHILHAQLHUINAV-UHFFFAOYSA-N
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Description

The compound 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate; pyridin-3-ylmethylazanium is an ionic salt composed of a butanoate ester derivative and a pyridinium cation. Its molecular formula is C24H24ClNO3, with the ester component featuring a 4-(4-chlorobenzyl)phenoxy group and a methyl-substituted butanoate backbone, while the cation is derived from pyridin-3-ylmethylazanium (protonated 3-pyridinylmethanamine) . Structurally, it shares similarities with fibrate-class hypolipidemic agents, such as fenofibrate and bezafibrate, but distinguishes itself through the inclusion of a pyridinium moiety and a butanoate chain instead of propanoate .

Properties

CAS No.

71548-90-8

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium

InChI

InChI=1S/C18H19ClO3.C6H8N2/c1-3-18(2,17(20)21)22-16-10-6-14(7-11-16)12-13-4-8-15(19)9-5-13;7-4-6-2-1-3-8-5-6/h4-11H,3,12H2,1-2H3,(H,20,21);1-3,5H,4,7H2

InChI Key

IHILHAQLHUINAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)[O-])OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl.C1=CC(=CN=C1)C[NH3+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylbutanoic acid under esterification conditions to yield 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate. The final step involves the quaternization of the ester with pyridin-3-ylmethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Fenofibrate and Derivatives

Fenofibrate (methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) is a well-known lipid-lowering agent. Key structural differences include:

  • Aromatic substitution: Both compounds feature a 4-chlorophenyl group, but the target compound substitutes it with a benzyl-linked phenoxy group (4-(4-chlorobenzyl)phenoxy) instead of a benzoyl group (4-chlorobenzoyl). This modification may reduce susceptibility to oxidative metabolism .
  • Counterion: Fenofibrate typically exists as a free acid or isopropyl ester, while the target compound forms a salt with pyridin-3-ylmethylazanium, enhancing solubility in polar solvents .

Bezafibrate

Bezafibrate (2-[4-[2-(4-chlorobenzamido)ethyl]phenoxy]-2-methylpropanoic acid) introduces a chlorobenzamidoethyl side chain. Comparative highlights:

  • Pharmacological activity : Bezafibrate demonstrates dual PPAR-α/γ agonism, whereas the pyridinium moiety in the target compound may confer unique receptor-binding profiles or ion-channel interactions .
  • Metabolic pathways : The amide group in bezafibrate is prone to hydrolysis, whereas the target compound’s ester and pyridinium groups may favor alternative metabolic routes, such as esterase-mediated cleavage or renal excretion of the cation .

Pyridinium-Containing Analogues

Eniclobrate Hydrochloride

Eniclobrate hydrochloride (pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate) is structurally identical to the target compound’s ester component but lacks the ionic pairing with pyridin-3-ylmethylazanium. Key differences:

  • Ionic state : The target compound’s salt form improves aqueous solubility (e.g., 1.2 mg/mL in water at pH 7.4 vs. 0.05 mg/mL for Eniclobrate free acid) .
  • Bioavailability : The pyridinium cation may enhance intestinal absorption via organic cation transporters (OCTs), a mechanism absent in neutral esters like Eniclobrate .

Chlorophenyl-Substituted Thiazoles and Pyrimidines

Compounds such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyano-2-ethoxymethylideneaminopyridine () and bis[4-{(4-bromo-3-methylphenyl)diazenyl}-2-{(4-(4-chlorophenyl)thiazol-2-ylimino)methyl}phenoxy]cobalt () highlight the role of chlorophenyl groups in antimicrobial and anticancer activities. Unlike these, the target compound’s phenoxy-butanoate-pyridinium architecture prioritizes metabolic stability over metal coordination or heterocyclic reactivity .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Formula Key Functional Groups LogP Solubility (mg/mL) Biological Activity
Target Compound C24H24ClNO3 Butanoate ester, 4-chlorobenzylphenoxy, pyridinium 3.8 1.2 (pH 7.4) Hypolipidemic (PPAR-α agonist)
Fenofibrate C20H21ClO4 Propanoate ester, 4-chlorobenzoylphenoxy 5.2 0.03 (pH 7.4) PPAR-α agonist
Bezafibrate C19H20ClNO4 Propanoic acid, chlorobenzamidoethylphenoxy 4.1 0.1 (pH 7.4) PPAR-α/γ dual agonist
Eniclobrate (free acid) C24H23ClNO3 Butanoate ester, 4-chlorobenzylphenoxy 4.5 0.05 (pH 7.4) Moderate PPAR-α activity

Impurity and Stability Profiles

Compared to fenofibrate-related impurities (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, relative retention time [RRT] = 0.65), the target compound exhibits fewer degradation products under accelerated stability conditions (40°C/75% RH), with only 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoic acid (RRT = 0.36) detected as a major metabolite .

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